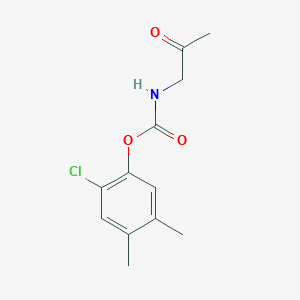
Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester is a chemical compound with a complex structure. It is an ester derivative of carbamic acid, which is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a 2-chloro-4,5-dimethylphenyl group attached to the carbamic acid ester, making it unique in its properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester typically involves the reaction of carbamic acid derivatives with 2-chloro-4,5-dimethylphenol. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include acetyl chloride and methylamine, which react to form the acetylmethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) may be employed to monitor the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions may yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various industrial chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, N-(2-chloro-4-fluoro-5-methylphenyl)-, phenylmethyl ester
- Carbamic acid, 2-chloroethyl ester
- Carbamic acid, N-(2-chloro-4-methylphenyl)-, phenylmethyl ester
Uniqueness
Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester is unique due to its specific structural features, including the presence of the 2-chloro-4,5-dimethylphenyl group
Eigenschaften
CAS-Nummer |
2313-93-1 |
|---|---|
Molekularformel |
C12H14ClNO3 |
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
(2-chloro-4,5-dimethylphenyl) N-(2-oxopropyl)carbamate |
InChI |
InChI=1S/C12H14ClNO3/c1-7-4-10(13)11(5-8(7)2)17-12(16)14-6-9(3)15/h4-5H,6H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
MJCKKOWJBTWJKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)Cl)OC(=O)NCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


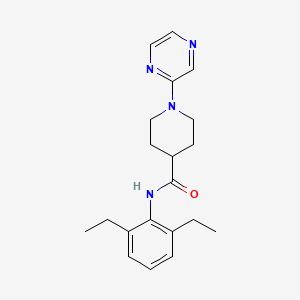
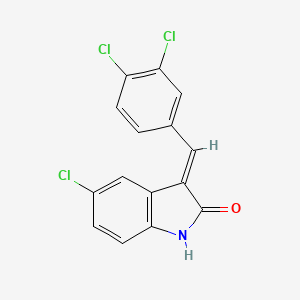
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate](/img/structure/B13758513.png)


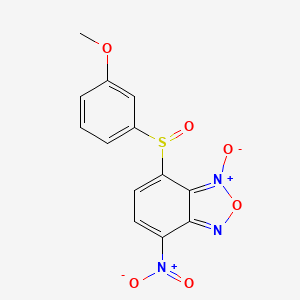
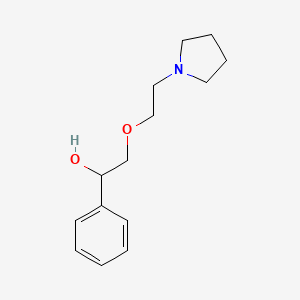

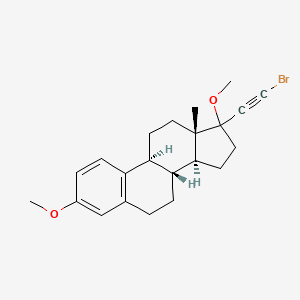
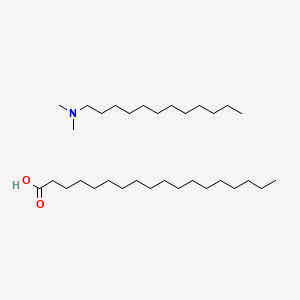


![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)

